

Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives

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Compound of Interest

Compound Name: 1,2,3-Thiadiazole-4-carbaldehyde

Cat. No.: B1301801

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Introduction

4-Methyl-1,2,3-thiadiazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include antimicrobial, antifungal, antiviral, and herbicidal properties.[1][2][3] This document provides detailed protocols for the synthesis of key derivatives of 4-methyl-1,2,3-thiadiazole, which can be considered products of functional group transformations rather than direct oxidation of the parent molecule. Direct oxidation protocols for 4-methyl-1,2,3-thiadiazole are not extensively reported in the reviewed literature. The provided methods focus on the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and its subsequent conversion to hydrazide derivatives, which are common precursors for a wide range of biologically active molecules.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

This protocol describes a common method for introducing a carboxylate group at the 5-position of the 4-methyl-1,2,3-thiadiazole ring, a key step towards various functionalized derivatives.

Materials:

- Ethyl acetoacetate

- Hydrazine
- Thionyl chloride
- Ethanol (absolute)
- Sodium ethoxide
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Standard laboratory glassware

Procedure:

- **Hydrazone Formation:** React ethyl acetoacetate with hydrazine in ethanol to form the corresponding hydrazone.
- **Cyclization with Thionyl Chloride (Hurd-Mori Reaction):** The resulting hydrazone is then treated with thionyl chloride to facilitate the cyclization and formation of the 1,2,3-thiadiazole ring.^[4] This reaction should be performed in a well-ventilated fume hood due to the evolution of hazardous gases.
- **Work-up and Purification:** The reaction mixture is carefully quenched with water and neutralized. The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide

This protocol details the conversion of the ethyl ester to the corresponding hydrazide, a versatile intermediate for synthesizing a variety of derivatives.^{[1][2]}

Materials:

- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Hydrazine hydrate (80-95%)
- Ethanol (96%)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

Procedure:

- **Reaction Setup:** Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.1 mol) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Hydrazine Hydrate:** Add hydrazine hydrate (0.15 mol) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Crystallization:** After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator for 24 hours to facilitate the crystallization of the product.
- **Isolation and Purification:** Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.

Protocol 3: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide-Hydrazone Derivatives

This protocol illustrates the synthesis of hydrazide-hydrazone derivatives, a class of compounds often exhibiting significant biological activity.^{[1][5]}

Materials:

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) (0.01 mol)

- Substituted aldehyde (0.01 mol)
- Ethanol (96%, 15 mL)
- Round-bottom flask
- Reflux condenser

Procedure:

- **Dissolution:** Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) in ethanol in a round-bottom flask.
- **Addition of Aldehyde:** Add the appropriate substituted aldehyde to the solution.
- **Reflux:** Heat the solution under reflux for 3 hours.
- **Crystallization:** Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours.
- **Isolation:** Collect the resulting solid by filtration and dry to obtain the desired hydrazide-hydrazone derivative. The reaction efficiency for this step is reported to be in the range of 57-98%.^[1]

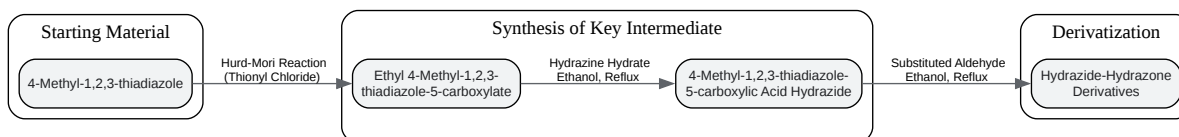
Data Presentation

Table 1: Summary of Reaction Yields for Hydrazide-Hydrazone Derivatives

| Compound | Substituent on Aldehyde | Yield (%) |
|----------|-------------------------|-----------|
| 2 | 2-hydroxy-phenyl | 85 |
| 3 | 4-hydroxy-phenyl | 92 |
| 4 | 4-methoxy-phenyl | 88 |
| 5 | 4-chloro-phenyl | 75 |
| 6 | 4-nitro-phenyl | 98 |
| 15 | 5-nitro-2-furyl | 95 |

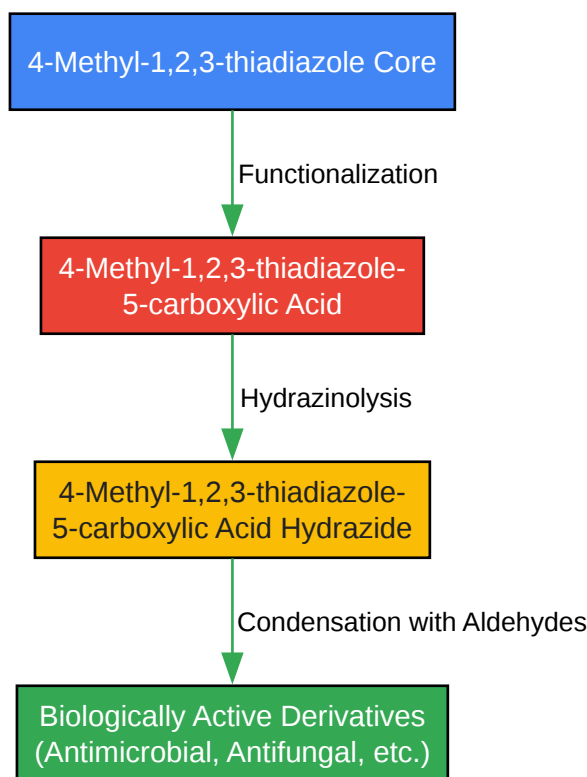
Data adapted from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, where yields ranged from 57-98%.^[1]

Visualizations



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Caption: Synthetic pathway for derivatives of 4-methyl-1,2,3-thiadiazole.



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Caption: Relationship of 4-methyl-1,2,3-thiadiazole to its active derivatives.

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